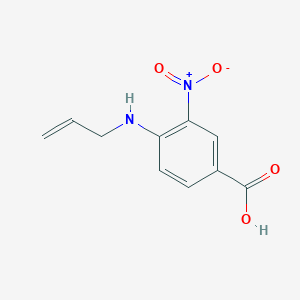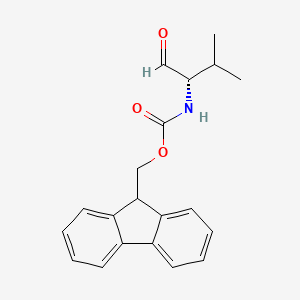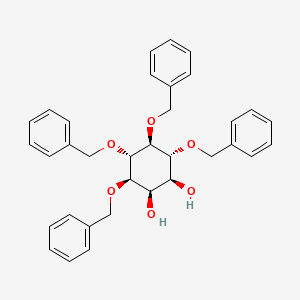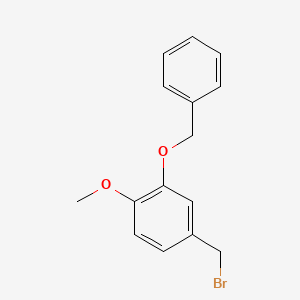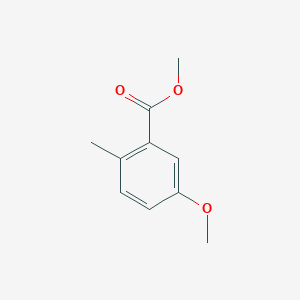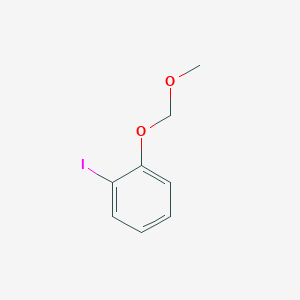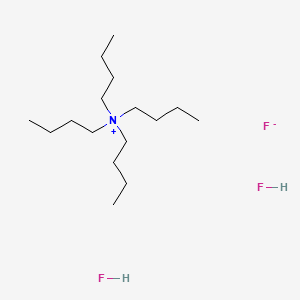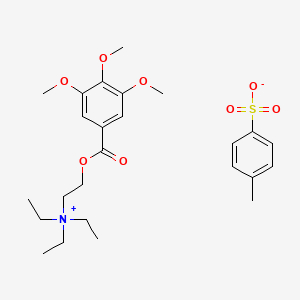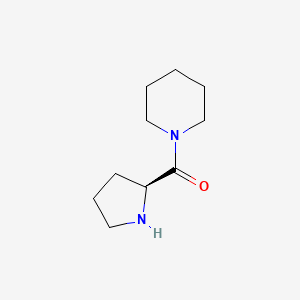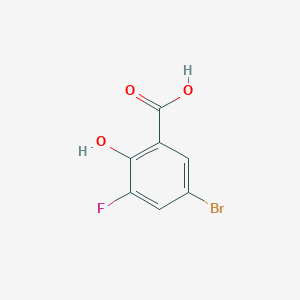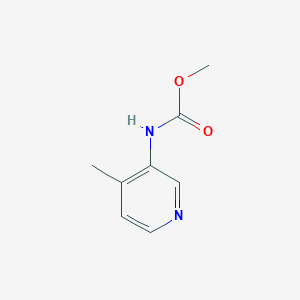
N-(4-甲基吡啶-3-基)甲基氨基甲酸甲酯
描述
“Methyl N-(4-methylpyridin-3-yl)carbamate” is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “Methyl N-(4-methylpyridin-3-yl)carbamate” consists of a carbamate group (N-CO-O) attached to a 4-methylpyridin-3-yl group . The InChI code for this compound is 1S/C8H10N2O2.ClH/c1-6-3-4-9-5-7 (6)10-8 (11)12-2;/h3-5H,1-2H3, (H,10,11);1H .Physical And Chemical Properties Analysis
“Methyl N-(4-methylpyridin-3-yl)carbamate” is a solid compound . It should be stored in a refrigerator .科学研究应用
- Application : Methyl N-(4-methylpyridin-3-yl)carbamate is used in the synthesis of pharmaceutical compounds .
- Method : The compound is used as a building block in the synthesis of more complex molecules. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
- Results : The outcomes of these syntheses are new pharmaceutical compounds, which can then be tested for therapeutic activity .
- Application : Compounds similar to Methyl N-(4-methylpyridin-3-yl)carbamate have been studied for their antibacterial activity .
- Method : The antibacterial activity is evaluated by measuring the diameter of the inhibition zone around the disc .
- Results : The results would include the measurement of the inhibition zone, which indicates the effectiveness of the compound against the bacteria .
Pharmaceutical Research
Antibacterial Research
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
methyl N-(4-methylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEFYIXMXZZAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470362 | |
| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(4-methylpyridin-3-yl)carbamate | |
CAS RN |
694495-63-1 | |
| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

